8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro junction where a benzoyl group and an oxa-azaspirodecane ring system are connected
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. For instance, a precursor containing a benzoyl group and an amine can undergo cyclization in the presence of a suitable catalyst.
Introduction of Functional Groups: The methyl and carboxylic acid groups are introduced through subsequent reactions, such as alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: This compound differs by the presence of an additional nitrogen atom in the spirocyclic ring.
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Lacks the methyl groups present in the original compound.
Uniqueness
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This configuration imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-6-8-18(9-7-12)19(15(11-23-18)17(21)22)16(20)14-5-3-4-13(2)10-14/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPZFUPREXBWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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